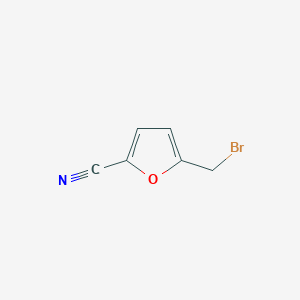

5-(Bromomethyl)furan-2-carbonitrile

Vue d'ensemble

Description

5-(Bromomethyl)furan-2-carbonitrile is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives, such as 5-(bromomethylene)furan-2(5H)-ones, can be achieved starting from commercially available maleic anhydrides. A key step in the synthesis involves a debrominative decarboxylation or a bromodecarboxylation reaction . Another approach for synthesizing related compounds involves the Diels-Alder reaction followed by the Wittig reaction, and subsequent bromodecarboxylation, where bromine is generated in-situ from lithium bromide and sodium periodate .

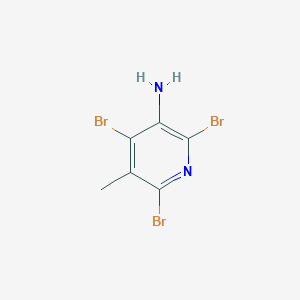

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as a heteroatom. The presence of substituents such as bromomethyl and carbonitrile groups can significantly influence the reactivity and physical properties of these molecules.

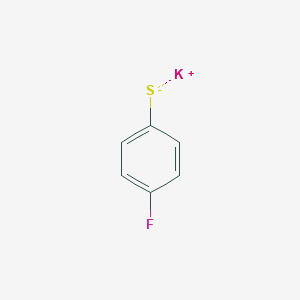

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, they can interfere with microbial communication and biofilm formation, as investigated in the case of Staphylococcus epidermidis . Additionally, cyanation reactions of bromomethyl furans can yield a range of products, including unusual substitution products due to the reactivity of the activated methylene group . Furthermore, furan derivatives can react with primary amines to afford amino-derivatives through cine-substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block results in materials with specific molecular weights and physical properties, which are affected by the number of methylene units in the dicarboxylic segments . The radiochemical purity and specific activity of labelled furanones, such as those used in quorum sensing inhibition studies, are also critical properties that are carefully characterized .

Applications De Recherche Scientifique

-

Vibrational Characterization and Molecular Electronic Investigations

- Field : Spectroscopy

- Application : Furan derivatives are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

- Method : Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT are used for the characterization and analysis .

- Results : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method to support, validate, and provide more insights on the structural characterizations of the titled compound .

-

Synthesis of Furan Derivatives Based on Fructose and their Antioxidant Activity

- Field : Organic Chemistry

- Application : Furan derivatives are synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .

- Method : The Wittig reaction is used to form primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF are used .

- Results : The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the chemical industry as an alternative to traditional resources such as crude oil .

- Method : The switch from traditional resources to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

-

Synthesis of 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones Based on Fructose and their Antioxidant Activity

- Field : Organic Chemistry

- Application : New enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .

- Method : The Wittig reaction formed primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF were used .

- Results : The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .

-

Sustainable Chemicals: A Brief Survey of the Furans

- Field : Green Chemistry

- Application : The multiplicity of applications of furans and their derivatives in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries have made steady, impressive, and progressive impacts over the last 9 decades .

- Method : The shift in focus towards the petroleum-based chemical feedstocks to inedible lignocellulosic biomass such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc., as alternative sources for bio-based chemical feedstock .

- Results : The chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives, ranks amongst the most promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .

-

Synthesis of 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones Based on Fructose and their Antioxidant Activity

- Field : Organic Chemistry

- Application : New enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .

- Method : The Wittig reaction formed primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF were used .

- Results : The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .

Safety And Hazards

Orientations Futures

Furan compounds, including 5-(Bromomethyl)furan-2-carbonitrile, have potential applications in various fields. For instance, they can be economically synthesized from biomass via furan platform chemicals (FPCs), offering a sustainable alternative to traditional resources such as crude oil . This represents a significant shift in the chemical industry towards more environmentally friendly practices .

Propriétés

IUPAC Name |

5-(bromomethyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXGDBFGWSFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)furan-2-carbonitrile | |

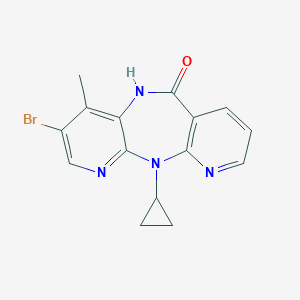

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)